molecular formula C6H12Cl2N4 B2951291 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride CAS No. 1909324-81-7

2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Cat. No.: B2951291
CAS No.: 1909324-81-7
M. Wt: 211.09
InChI Key: PCYZZBGPEFDXHJ-UHFFFAOYSA-N
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Description

2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a chemical compound with the molecular formula C6H10N4·2HCl and a molecular weight of 211.09 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methyl-1H-pyrrole with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is then subjected to heating to facilitate the formation of the pyrrolopyrazole core structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound may serve as a ligand for various biological targets, aiding in the study of molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is structurally similar to other pyrrolopyrazole derivatives, such as 2-methyl-2H,4H,5H,6H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride. its unique structural features and chemical properties distinguish it from these compounds. The presence of the methyl group at the 2-position and the dihydrochloride salt form contribute to its distinct reactivity and biological activity.

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Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-10-6(7)4-2-8-3-5(4)9-10;;/h8H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZZBGPEFDXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CNCC2=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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